![molecular formula C21H24N2O4 B2507911 2-(4-ethoxyphenyl)-N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)acetamide CAS No. 896273-27-1](/img/structure/B2507911.png)
2-(4-ethoxyphenyl)-N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)acetamide
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Description
2-(4-ethoxyphenyl)-N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)acetamide, also known as EPPA, is a synthetic compound that has gained attention in the scientific community for its potential therapeutic properties. EPPA belongs to the class of pyrrolidin-3-ylacetamide derivatives and has been studied for its various biological activities.
Scientific Research Applications
- Structure-to-Magnetism Correlation : This compound is a Blatter radical with a challenging structure-to-magnetism correlation . The nearly orthogonal 2-methoxyphenyl group disrupts the ability of the radical to form columns of π-stacked molecules, which are typically observed in organic radicals with extended π-conjugated aromatic frameworks.
- Magnetic Properties : Experimental magnetic susceptibility data suggest an alternating antiferromagnetic Heisenberg linear chain model. Two possible 1D chains of alternating radicals were identified, but a convincing structure-to-magnetism correlation was not straightforward. Density Functional Theory (DFT) calculations confirmed the observed magnetic behavior and attributed it to a specific chain arrangement .
- Etofenprox Derivative : Etofenprox, a pesticide, is structurally related to this compound. Etofenprox is used in agriculture and pest control due to its insecticidal properties. It acts as a contact and stomach poison, affecting the nervous system of insects .
- Zeolite Synthesis : The compound’s structural features may be relevant in materials science. For instance, it could serve as a ligand or precursor in the synthesis of zeolites or other porous materials. Zeolites are widely used as catalysts, adsorbents, and ion exchangers .
Organic Radical Chemistry
Pesticide and Insecticide Research
Materials Science and Catalysis
properties
IUPAC Name |
2-(4-ethoxyphenyl)-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4/c1-3-27-18-9-7-15(8-10-18)11-20(24)22-16-12-21(25)23(14-16)17-5-4-6-19(13-17)26-2/h4-10,13,16H,3,11-12,14H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIQHEOPVNWDVJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NC2CC(=O)N(C2)C3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-ethoxyphenyl)-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]acetamide |
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